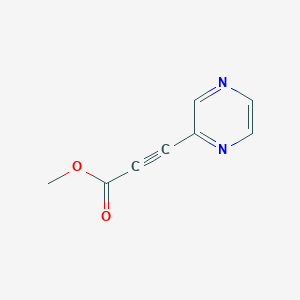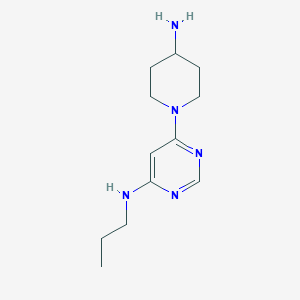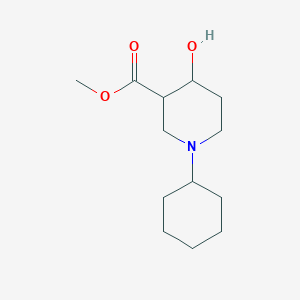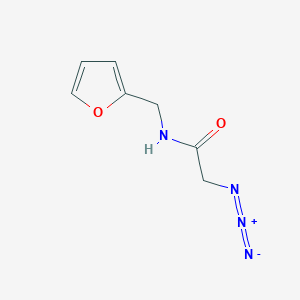
2-azido-N-(2-furylmethyl)acetamide
説明
Synthesis Analysis
The synthesis of 2-azido compounds typically involves the reaction of a precursor molecule with sodium azide . For example, 2-azido-N-phenylacetamide is synthesized by dissolving 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and then refluxing for 24 hours at 80 °C . After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol . The same method could potentially be used for the synthesis of 2-azido-N-(2-furylmethyl)acetamide, but specific experimental verification would be needed.科学的研究の応用
Glycosylation and Oligosaccharide Synthesis
The study by K. Mong et al. (2012) explores the application of 2-azido derivatives in the formation of β-glycosidic bonds and their further use in oligosaccharide synthesis, demonstrating the synthesis of protected β-(1→6)-N-acetylglucosamine trimer and other conjugates. This highlights the utility of 2-azido compounds in complex carbohydrate synthesis Mong et al., 2012.
Enzyme Inhibition
Y. Takaoka et al. (1993) synthesized new acetamido azasugars from a precursor derived from cinnamic aldehyde, which demonstrated inhibition of β-N-acetylglucosaminase. These compounds, including 2-azido analogs, show potential as inhibitors for N-acetylglucosaminyltransferase, indicating their relevance in medical chemistry research for enzyme inhibition Takaoka et al., 1993.
Synthesis of Glycosyl Donors
V. Pavliak and P. Kováč (1991) detailed a synthesis approach for 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, illustrating the preparation of azido glycosyl donors for stereoselective a-glycosidic linkage synthesis. This method emphasizes the significance of 2-azido compounds in the preparation of glycosyl donors for biochemical applications Pavliak & Kováč, 1991.
Continuous Flow Chemistry
B. Gutmann et al. (2012) utilized hydrazoic acid generated in situ for synthesizing N-(2-azidoethyl)acylamides in a continuous flow reactor, demonstrating the safe and efficient synthesis of azido compounds. This research shows the potential of continuous flow chemistry in the safe and scalable production of azido-containing compounds Gutmann et al., 2012.
作用機序
Target of Action
Azido compounds are generally known for their wide variety of applications in biochemical research, often serving as synthetic intermediates in the formation of various biologically important heterocyclic compounds .
Mode of Action
Α-azido ketones, a class of compounds to which 2-azido-n-(2-furylmethyl)acetamide belongs, are known to react with terminal alkynes to afford 1,2,3-triazoles through a copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction . This reaction is commonly referred to as the CuAAC or Sharpless-Meldal reaction .
Biochemical Pathways
The resulting 1,2,3-triazoles from the reaction of α-azido ketones with terminal alkynes have been found to display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .
Result of Action
It is known that the 1,2,3-triazoles resulting from the reaction of α-azido ketones with terminal alkynes have high chemical stability, strong dipole moment, and an aromatic character with good hydrogen bond accepting ability . These properties could potentially influence the molecular and cellular effects of the compound’s action.
Action Environment
The stability of the resulting 1,2,3-triazoles suggests that they may be resistant to various environmental factors .
生化学分析
Biochemical Properties
2-Azido-N-(2-furylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. This interaction is significant for the synthesis of biologically important heterocyclic compounds, such as triazoles, which exhibit valuable pharmaceutical properties . The nature of these interactions involves the formation of stable triazole rings, which are known for their chemical stability and biological activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives formed from this compound have shown anti-proliferative activities against human cancer cell lines . These effects are mediated through the inhibition of specific signaling pathways, such as the TGF-β-induced transcriptional activation of ALK signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s involvement in click chemistry reactions results in the formation of triazole rings, which can inhibit or activate specific enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, the compound undergoes click chemistry reactions to form triazole derivatives, which are further metabolized by cellular enzymes . These metabolic pathways influence the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects.
特性
IUPAC Name |
2-azido-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYUMBTNKDANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)
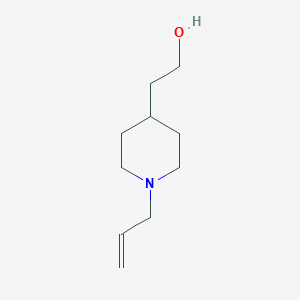

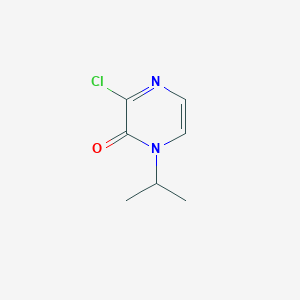
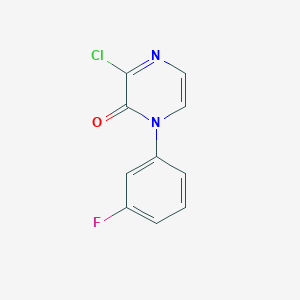
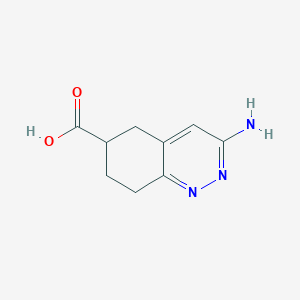
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
